molecular formula C32H31F2N3O2 B1662489 Zosuquidar CAS No. 167354-41-8

Zosuquidar

Katalognummer B1662489
CAS-Nummer: 167354-41-8
Molekulargewicht: 527.6 g/mol
InChI-Schlüssel: IHOVFYSQUDPMCN-AUAXPYEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zosuquidar, also known as LY-335979, is an experimental antineoplastic drug . It inhibits P-glycoproteins, trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . Other drugs with this mechanism include tariquidar and laniquidar .


Synthesis Analysis

This compound has been developed as an acid-sensitive albumin-binding prodrug in a two-step synthesis using a maleimide hydrazone linker system . The first step introduces acetylbenzoic acid at the HO-group of this compound, followed by derivatization with 6-maleimidocaproyl hydrazide to form the acid-sensitive hydrazone bond .


Molecular Structure Analysis

The molecular formula of this compound is C32H31F2N3O2 . Its molecular weight is 527.616 . The structure of this compound bound to the P-glycoprotein has been studied using cryo-EM .


Chemical Reactions Analysis

This compound has been shown to be suitable for monitoring intracellular calcium, either by flow cytometry or confocal microscopy, in cells overexpressing P-gp . It has also been found to bind rapidly and selectively to the cysteine-34 position of endogenous albumin after intravenous administration .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 527.616 and a molecular formula of C32H31F2N3O2 .

Wissenschaftliche Forschungsanwendungen

Steigerung der Chemotherapeutischen Wirksamkeit

Zosuquidar wurde auf seine Rolle bei der Bekämpfung von Multidrug-Resistenz (MDR) in Krebszellen untersucht . Es wirkt als P-Glykoprotein (P-gp)-Inhibitor, ein wichtiges Protein, das am Ausstrom von Chemotherapeutika aus Krebszellen beteiligt ist und zu Arzneimittelresistenz führt . Durch die Hemmung von P-gp kann this compound die Empfindlichkeit von Krebszellen gegenüber Chemotherapeutika möglicherweise wiederherstellen und so die Wirksamkeit der Krebsbehandlungen verbessern .

Intrazelluläre Kalziummessung

In der biochemischen Forschung wurde this compound zur genauen Messung des intrazellulären Kalziums in P-gp-positiven Zellen verwendet . Kalzium spielt eine wichtige Rolle in Zellprozessen, und seine Messung ist wichtig, um die Zellphysiologie zu verstehen. This compound hilft dabei, Kalzium-Indikatoren in den Zellen zu halten, was eine zuverlässige Überwachung der intrazellulären Kalziumspiegel ermöglicht .

Klinische Onkologie-Studien

This compound war Teil klinischer Medikamentenstudien, insbesondere im Zusammenhang mit akuter myeloischer Leukämie (AML). Es wurde in Kombination mit anderen Medikamenten wie Gemtuzumab Ozogamicin eingesetzt, um seine Sicherheit, Verträglichkeit und mögliche Wirksamkeit bei älteren Patienten mit rezidivierender oder refraktärer AML zu bewerten .

Überwindung der Chemotherapieresistenz

Eine der größten Herausforderungen in der Onkologie ist die Entwicklung von Resistenz gegen Chemotherapie. Die Rolle von this compound bei der Umkehrung der Chemotherapieresistenz stand im Mittelpunkt des Interesses, da es die Funktion von P-gp hemmen kann, das in resistenten Krebszellen oft überexprimiert wird .

Gelegenheiten zur Medikamenten-Repositionierung

This compound wurde für die Medikamenten-Repositionierung in Betracht gezogen, bei der FDA-zugelassene Medikamente mit P-gp-Inhibitionsaktivitäten auf ihre potenzielle Verwendung als Krebstherapeutika untersucht werden . Dieser Ansatz nutzt das Sicherheitsprofil bestehender Medikamente, um weitere Entwicklungsprobleme zu minimieren.

Auswirkungen auf Leukämiezellen

Studien haben gezeigt, dass this compound Leukämiezellen beeinflussen kann, die P-gp überexprimieren. Es wurde in Kombination mit anderen klinischen Medikamenten verwendet, um die Wirksamkeit von Behandlungen zu erhöhen, die auf diese Zellen abzielen .

Rolle in der Pharmakokinetik

Die Auswirkungen von this compound auf die Pharmakokinetik anderer Medikamente sind ebenfalls bemerkenswert. Durch die Hemmung von P-gp kann es die Absorption und Verteilung verschiedener Medikamente verändern, was bei der Gestaltung effektiver Medikamentenregime entscheidend ist .

Wirkmechanismus

Target of Action

Zosuquidar primarily targets P-glycoproteins (P-gp) . P-glycoproteins are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion . They play a crucial role in determining the response against medications, including cancer therapeutics .

Mode of Action

This compound acts by inhibiting P-glycoproteins . This inhibition prevents P-glycoproteins from pumping out therapeutic molecules before they can reach their target, effectively making the cancer multi-drug resistant . This compound inhibits this P-glycoprotein, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .

Biochemical Pathways

This compound affects the biochemical pathways involving intracellular calcium . Intracellular calcium, as a second messenger, is involved in multilevel cellular regulatory pathways and plays a role in switching between survival and initiation of cell death in neoplastic cells . The development of multidrug resistance (MDR) in neoplastic cells is associated with the ability of cells to escape programmed cell death, in which dysregulation of intracellular calcium may play an important role .

Pharmacokinetics

The pharmacokinetics of this compound reveal that in the presence of this compound at doses that exceeded 500 mg, there was a modest decrease in clearance (17–22%) and modest increase in the area under the curve (15–25%) of doxorubicin . This change was associated with an enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .

Result of Action

The inhibition of P-glycoproteins by this compound results in the cancer cells losing their medicine tolerance, thereby making antineoplastic drugs effective . It also plays a role in the regulation of intracellular calcium levels, which is crucial for various cellular processes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound elicited a high level of nonspecific adsorption to various labware, which significantly affected the outcomes of in vitro studies . Moreover, the presence of other drugs with P-glycoprotein inhibition activities can also influence the action of this compound .

Vorteile Und Einschränkungen Für Laborexperimente

Zosuquidar has several advantages for lab experiments. It is a potent inhibitor of this compound transporters, making it an ideal tool for studying the role of these transporters in drug resistance in cancer cells. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. Additionally, this compound has been shown to have some off-target effects, which may complicate data interpretation in some experiments.

Zukünftige Richtungen

There are several future directions for research on zosuquidar. One area of research is the development of more potent and selective inhibitors of this compound transporters. This could lead to improved treatment outcomes for cancer patients. Another area of research is the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from this treatment. Additionally, further research is needed to understand the long-term safety and efficacy of this compound, particularly in combination with other chemotherapy drugs.

Safety and Hazards

Zosuquidar is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemische Analyse

Biochemical Properties

Zosuquidar’s primary biochemical role involves the inhibition of P-glycoproteins . These proteins are crucial in the efflux of therapeutic molecules from cancer cells, contributing to multi-drug resistance . By inhibiting P-glycoproteins, this compound can restore sensitivity to chemotherapeutic agents .

Cellular Effects

This compound has been shown to restore drug sensitivity in all P-glycoprotein-expressing leukemia cell lines tested . It enhances the cytotoxicity of anthracyclines (daunorubicin, idarubicin, mitoxantrone) and gemtuzumab ozogamicin (Mylotarg) in primary AML blasts with active P-gp .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of P-glycoproteins . These proteins pump foreign substances out of cells in an ATP-dependent fashion . When cancers overexpress P-glycoproteins, they can pump out therapeutic molecules before they reach their target, effectively making the cancer multi-drug resistant . This compound inhibits P-glycoproteins, inhibiting the efflux pump and restoring sensitivity to chemotherapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a modest decrease in clearance (17–22%) and a modest increase in the area under the curve (15–25%) of doxorubicin when doses exceeded 500 mg . This change was associated with enhanced leukopenia and thrombocytopenia but was without demonstrable clinical significance .

Metabolic Pathways

It is known that this compound inhibits P-glycoproteins, which play a crucial role in the efflux of foreign substances from cells .

Transport and Distribution

This compound’s primary mechanism of action involves the inhibition of P-glycoproteins . These proteins are trans-membrane proteins that pump foreign substances out of cells . Therefore, this compound’s distribution within cells and tissues is likely closely tied to the distribution of P-glycoproteins.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Zosuquidar involves multiple steps of organic reactions to achieve the desired compound.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "4-(4-methylpiperazin-1-yl)aniline", "2-(quinolin-4-ylmethoxy)phenol", "3,5-dimethoxybenzaldehyde", "2,4-dimethoxybenzaldehyde", "2,6-dimethoxybenzaldehyde", "2,4-dimethoxybenzonitrile", "4-(4-methoxyphenyl)piperidine", "1,3-dibromopropane", "potassium hydroxide", "sodium borohydride", "sodium cyanoborohydride", "sodium hydride", "triethylamine", "diethyl ether", "methanol", "acetic acid", "ethyl acetate", "toluene", "chloroform", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 4-(4-methylpiperazin-1-yl)aniline from 4-(4-methoxyphenyl)piperidine and 1,3-dibromopropane via N-alkylation using potassium hydroxide as a base and toluene as a solvent.", "Step 2: Synthesis of 2-(quinolin-4-ylmethoxy)phenol from 3,5-dimethoxybenzaldehyde and 2-aminoquinoline via condensation reaction using acetic acid as a solvent.", "Step 3: Synthesis of 3,4-dimethoxyphenethylamine from 3,4-dimethoxybenzaldehyde and sodium borohydride via reduction reaction using methanol as a solvent.", "Step 4: Synthesis of 2,4-dimethoxybenzaldehyde from 2,6-dimethoxybenzaldehyde via oxidative cleavage using sodium periodate as an oxidizing agent and methanol as a solvent.", "Step 5: Synthesis of 4-(4-methylpiperazin-1-yl)aniline and 2-(quinolin-4-ylmethoxy)phenol from 2,4-dimethoxybenzaldehyde via condensation reaction using sodium hydride as a base and diethyl ether as a solvent.", "Step 6: Synthesis of Zosuquidar from 4-(4-methylpiperazin-1-yl)aniline, 2-(quinolin-4-ylmethoxy)phenol, and 3,4-dimethoxyphenethylamine via condensation reaction using triethylamine as a base and ethyl acetate as a solvent.", "Step 7: Purification of Zosuquidar using a combination of solvent extraction and chromatography techniques with solvents such as chloroform and hexanes." ] }

CAS-Nummer

167354-41-8

Molekularformel

C32H31F2N3O2

Molekulargewicht

527.6 g/mol

IUPAC-Name

(2S)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol

InChI

InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2/t21-,29-,30+,31?/m0/s1

InChI-Schlüssel

IHOVFYSQUDPMCN-AUAXPYEWSA-N

Isomerische SMILES

C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47

Kanonische SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47

Aussehen

Solid powder

Andere CAS-Nummern

167354-41-8

Piktogramme

Irritant

Reinheit

>98%

Synonyme

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride
LY 335979
LY335979
RS 33295-198
RS-33295-198
zosuquidar trihydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zosuquidar
Reactant of Route 2
Zosuquidar
Reactant of Route 3
Zosuquidar
Reactant of Route 4
Reactant of Route 4
Zosuquidar
Reactant of Route 5
Zosuquidar
Reactant of Route 6
Zosuquidar

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.